13,14-Dihydro-15-keto-prostaglandin D2 (DK-PGD2), also known as delta 12,14-prostaglandin J2, is a metabolite of prostaglandin D2 (PGD2) [ [] ]. It acts as a selective agonist for the CRTH2 receptor (also known as DP2), a G protein-coupled receptor found on Th2 lymphocytes, eosinophils, and basophils [ [], [], [], [], [], [], [] ]. DK-PGD2 is a valuable tool in scientific research for studying the role of the CRTH2 receptor in allergic inflammation and other biological processes.
DK-PGD2 selectively binds to and activates the CRTH2 receptor, initiating downstream signaling pathways [ [], [], [] ]. This activation leads to various cellular responses depending on the cell type, including chemotaxis of eosinophils, basophils, and Th2 cells, and the production of pro-inflammatory cytokines [ [], [], [], [], [] ]. Notably, DK-PGD2 does not activate the DP1 receptor, another receptor for PGD2, allowing for specific investigation of CRTH2-mediated effects [ [], [] ].
DK-PGD2 is frequently used to investigate the role of the CRTH2 receptor in eosinophil trafficking and activation. Studies have shown that DK-PGD2 can induce eosinophil chemotaxis and enhance eosinophil recruitment to sites of allergic inflammation in animal models [ [], [], [] ].
DK-PGD2 is instrumental in studying Th2 cell responses, particularly in the context of allergic inflammation. Studies have demonstrated that DK-PGD2 can stimulate the production of Th2 cytokines, such as IL-4, IL-5, and IL-13, by Th2 cells [ [], [] ].
DK-PGD2 is employed in various disease models to understand the role of the CRTH2 receptor in their pathogenesis. For example, DK-PGD2 has been used in models of allergic asthma, atopic dermatitis, and acute liver injury to investigate the contribution of CRTH2 signaling to disease progression [ [], [], [] ].
DK-PGD2 serves as a pharmacological tool for evaluating the efficacy of novel CRTH2 antagonists. By inducing CRTH2-mediated responses, such as eosinophil chemotaxis or cytokine production, researchers can assess the ability of potential therapeutics to block these effects [ [], [] ].
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4